tert-Butyl 4-(methylamino)butylcarbamate
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Overview
Description
Tert-Butyl 4-(methylamino)butylcarbamate is a colorless liquid . It is soluble in many organic solvents, such as methanol, ethanol, and dichloromethane . It is used as a substrate or intermediate in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves two steps . First, tert-butanol (t-butanol) is reacted with excess methyl isocyanate (methyl isocyanate) to obtain tert-butylcarbamate (t-butyl carbamate). The product is then reacted with methylamine to form the this compound .Molecular Structure Analysis
The molecular formula of this compound is C10H22N2O2 . The InChI code is 1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h11H,5-8H2,1-4H3,(H,12,13) . The molecular weight is 202.29 g/mol .Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it is used in the palladium-catalyzed synthesis of N-Boc-protected anilines .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 202.3 . It is soluble in many organic solvents .Scientific Research Applications
Protonation Sites and Dissociation Mechanisms
Research into the structure and behavior of tert-butylcarbamates, including tert-Butyl 4-(methylamino)butylcarbamate, has been pivotal in mass spectrometric assays, particularly for newborn screening of lysosomal enzyme deficiencies such as Fabry, Hurler, and Hunter diseases. Protonation of these compounds can occur at the carbonyl group in the gas phase, with protonation at the carbamate nitrogen atom being more favorable in methanol solution. This research aids in understanding the ionization and fragmentation patterns of these compounds in mass spectrometry, providing insights into their use in diagnostic applications (Spáčil et al., 2011).
Synthesis and Applications in Organic Chemistry
This compound serves as a critical intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), a therapy for certain types of cancer. The development of rapid synthetic methods for such intermediates, through acylation, nucleophilic substitution, and reduction processes, exemplifies the compound's importance in medicinal chemistry and drug development. The optimized synthesis methods highlight its role in facilitating efficient production of key pharmaceutical agents (Bingbing Zhao et al., 2017).
Material Science and Polymer Research
In material science, research into tert-butylcarbamates extends into the synthesis of polyamides with unique properties. Studies have focused on synthesizing polyamides using derivatives of tert-butylcatechol, illustrating the versatility of tert-butylcarbamates in creating materials with potential applications ranging from high-performance plastics to advanced composite materials. These polyamides exhibit noncrystallinity, solubility in various solvents, and form transparent, flexible films, indicating their potential for use in coatings, films, and other advanced material applications (Hsiao et al., 2000).
Pharmacological Research
In pharmacological research, tert-butylcarbamates have been studied for their potential in drug discovery, particularly as part of drug complexes that might increase lipophilicity and efficacy through effective permeability enhancements. For instance, studies on Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complexes aim at evaluating the anticancer potential of such compounds. The research offers insights into the design and synthesis of metal-drug complexes, potentially opening new avenues in the development of cancer therapies (Ruswanto et al., 2021).
Safety and Hazards
Tert-Butyl 4-(methylamino)butylcarbamate is associated with several hazards. It is harmful if swallowed and can cause severe skin burns and eye damage . It is toxic if inhaled and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .
Relevant Papers There are several papers related to this compound, but the specific details of these papers are not provided in the search results .
Mechanism of Action
Target of Action
It’s known that this compound is a boc-protected amine , which suggests that it may interact with various biological molecules in the body.
Mode of Action
The compound, also known as 1-(Boc-amino)-4-(methylamino)butane, is a Boc-protected amine . Boc, or tert-butyloxycarbonyl, is a protecting group used in organic synthesis. It’s used to protect amines from reacting with other functional groups in a molecule during a chemical reaction . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), resulting in the release of the protected amine .
Biochemical Pathways
Boc-protected amines like this compound are often used as building blocks in organic synthesis, including the synthesis of peptides . Therefore, it’s plausible that this compound could be involved in various biochemical pathways depending on its specific use in a given context.
Pharmacokinetics
The compound’s physical state is reported to be solid or semi-solid , which could influence its bioavailability.
Result of Action
As a boc-protected amine, it’s likely that its primary role is to facilitate the synthesis of complex organic molecules by protecting amines from unwanted reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability in water is an important consideration, as many boronic acids and their esters are only marginally stable in water . Additionally, the pH of the environment can influence the rate of certain reactions involving this compound .
Properties
IUPAC Name |
tert-butyl N-[4-(methylamino)butyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h11H,5-8H2,1-4H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYVTUUWVLXDKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609443 |
Source
|
Record name | tert-Butyl [4-(methylamino)butyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874831-66-0 |
Source
|
Record name | tert-Butyl [4-(methylamino)butyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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